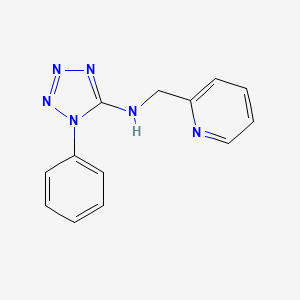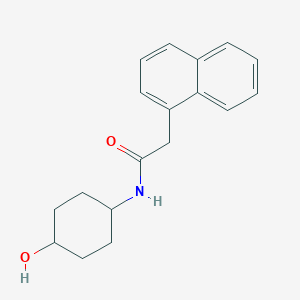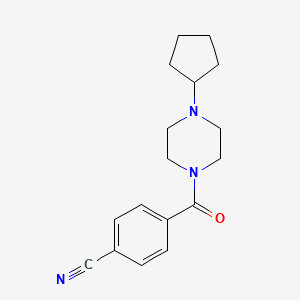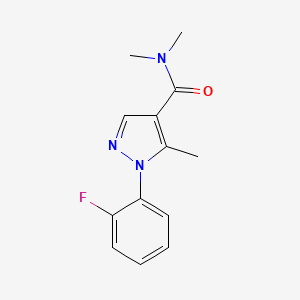![molecular formula C15H15NO2 B7474107 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)
3-hydroxy-N-[(2-methylphenyl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-N-[(2-methylphenyl)methyl]benzamide, also known as HMBA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in cancer research. HMBA is a small molecule that can modulate the expression of genes involved in cell proliferation, differentiation, and apoptosis. In
作用机制
The mechanism of action of 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide is complex and not fully understood. It is known to modulate the expression of genes involved in cell differentiation and apoptosis through the activation of protein kinase C (PKC) and histone deacetylase (HDAC) pathways. This compound can also inhibit the activity of transcription factors such as NF-κB and STAT3, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can induce differentiation in cancer cells, leading to a decrease in cell proliferation and an increase in cell death. This compound can also inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, this compound has been shown to modulate the immune response, leading to an increase in the activity of natural killer cells and T cells.
实验室实验的优点和局限性
One of the advantages of using 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide in lab experiments is its ability to induce differentiation in cancer cells, making them more susceptible to chemotherapy and radiation therapy. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
未来方向
There are several future directions for the research of 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors, which can enhance the efficacy of this compound in cancer therapy. Another area of interest is the investigation of the role of this compound in modulating the immune response, which can have potential applications in immunotherapy. Additionally, the use of this compound in combination with other drugs or therapies is an area of ongoing research.
合成方法
The synthesis of 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide can be achieved through several methods. The most common method involves the reaction of 3-hydroxybenzoyl chloride with N-(2-methylphenyl)methylamine in the presence of a base such as triethylamine. This method yields this compound as a white crystalline solid with a melting point of 183-184°C.
科学研究应用
3-hydroxy-N-[(2-methylphenyl)methyl]benzamide has been extensively studied for its potential applications in cancer research. It has been shown to induce differentiation in a variety of cancer cell lines, including leukemia, breast cancer, and prostate cancer cells. This compound can also enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.
属性
IUPAC Name |
3-hydroxy-N-[(2-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-5-2-3-6-13(11)10-16-15(18)12-7-4-8-14(17)9-12/h2-9,17H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVNZPSFHZOJGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)


![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)
![2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)




![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)